molecular formula C7H8BrN3OS B2406202 6-(bromomethyl)-3-methyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one CAS No. 1105198-72-8

6-(bromomethyl)-3-methyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No.: B2406202
CAS No.: 1105198-72-8
M. Wt: 262.13
InChI Key: VZGQPTGYVZUQND-UHFFFAOYSA-N
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Description

6-(bromomethyl)-3-methyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one is a heterocyclic compound that belongs to the class of thiazolo[2,3-c][1,2,4]triazin-4-ones This compound is characterized by the presence of a bromomethyl group at the 6th position, a methyl group at the 3rd position, and a fused thiazole and triazine ring system

Preparation Methods

The synthesis of 6-(bromomethyl)-3-methyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-methyl-4-amino-5-mercapto-1,2,4-triazole with bromoacetaldehyde diethyl acetal in the presence of a suitable acid catalyst can lead to the formation of the desired compound. The reaction typically requires refluxing in a suitable solvent such as ethanol or methanol for several hours to ensure complete cyclization and formation of the thiazolo[2,3-c][1,2,4]triazin-4-one ring system .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

6-(bromomethyl)-3-methyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

6-(bromomethyl)-3-methyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(bromomethyl)-3-methyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as kinases and proteases, by binding to their active sites and preventing their normal function. This inhibition can lead to the disruption of key cellular processes, such as cell division and signal transduction, resulting in the observed biological effects .

Comparison with Similar Compounds

6-(bromomethyl)-3-methyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound and its potential advantages in various applications.

Properties

IUPAC Name

6-(bromomethyl)-3-methyl-6,7-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3OS/c1-4-6(12)11-5(2-8)3-13-7(11)10-9-4/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGQPTGYVZUQND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N(C1=O)C(CS2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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